Fexofenadine D10
CAS No.: 1215900-18-7
Cat. No.: VC0196421
Molecular Formula: C32H29NO4D10
Molecular Weight: 511.73
Purity: 0.98
* For research use only. Not for human or veterinary use.

CAS No. | 1215900-18-7 |
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Molecular Formula | C32H29NO4D10 |
Molecular Weight | 511.73 |
Appearance | White to Off-White Solid |
Chemical Properties and Structure
Fexofenadine D10 maintains the core chemical structure of fexofenadine while incorporating ten deuterium atoms at specific positions, primarily on the phenyl rings. This strategic deuteration creates a compound with nearly identical chemical behavior but distinct mass spectrometric properties.
Physical and Chemical Data
The following table summarizes the key physical and chemical properties of Fexofenadine D10:
Structural Characteristics
The IUPAC name for Fexofenadine D10 is 2-[4-[1-hydroxy-4-[4-[hydroxy-bis(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid. This complex nomenclature reflects the specific positions of deuterium incorporation within the molecular structure. The deuterium atoms primarily replace hydrogens on the two phenyl rings connected to the tertiary alcohol group, with five deuterium atoms on each ring in positions 2,3,4,5, and 6.
The molecular structure maintains the therapeutic functional groups of fexofenadine, including:
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The carboxylic acid moiety
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The tertiary alcohol group
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The piperidine ring system
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The butyl chain linker
Deuterium Labeling Significance
Deuterium labeling represents a sophisticated approach in pharmaceutical research that offers numerous advantages without significantly altering the pharmacological profile of the original compound.
Pharmacokinetic Implications
Research has demonstrated that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs without substantially altering their therapeutic effects . This is primarily due to the kinetic isotope effect, where bonds involving deuterium are more resistant to metabolic cleavage than their hydrogen counterparts. The research by Russak et al. indicates that this property can potentially enhance drug stability and modify clearance rates .
Fexofenadine D10 serves multiple critical functions in pharmaceutical and analytical research, predominantly as a reference standard.
Internal Standard for Quantitative Analysis
The primary application of Fexofenadine D10 is as an internal standard for the quantification of fexofenadine in biological samples . Internal standards with stable isotope labeling provide significant advantages in analytical methods:
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They compensate for variations in sample preparation and instrument response
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They provide accurate quantification by forming calibration curves based on peak intensity ratios
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They maintain nearly identical chromatographic behavior to the analyte of interest
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They are distinguishable from the analyte by mass spectrometry
Pharmacokinetic Studies
Fexofenadine D10 enables precise tracking and measurement in pharmacokinetic studies, allowing researchers to:
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Determine drug distribution in tissues and biological fluids
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Measure absorption, metabolism, and excretion rates
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Study drug-drug interactions
Metabolic Research
The deuterium labeling facilitates metabolic investigations by:
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Providing mass distinctions between parent compounds and metabolites
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Enabling the tracking of specific metabolic pathways
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Supporting the identification of metabolic products through mass spectrometry
Analytical Methodology
The utilization of Fexofenadine D10 in analytical chemistry requires specific preparation and instrumentation techniques to maximize its effectiveness as an internal standard.
Sample Preparation
For analytical applications, Fexofenadine D10 is typically supplied as a solid that requires specific handling:
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A stock solution can be prepared by dissolving the compound in an appropriate solvent
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The solvent should be purged with an inert gas to prevent oxidation
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Fexofenadine D10 demonstrates slight solubility in methanol, which is often the preferred solvent
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The accuracy of commercially available standards is typically between 5% over and 2% under the stated amount
Instrumentation and Detection
The detection and quantification of Fexofenadine D10 primarily rely on:
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Gas Chromatography-Mass Spectrometry (GC-MS)
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Liquid Chromatography-Mass Spectrometry (LC-MS)
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High-Performance Liquid Chromatography (HPLC) with mass spectrometric detection
These techniques capitalize on the mass difference between the deuterated internal standard and the non-deuterated analyte, enabling precise quantification through peak intensity ratios.
Comparison with Non-deuterated Fexofenadine
Understanding the similarities and differences between Fexofenadine D10 and its non-deuterated counterpart provides insight into its utility as a research tool.
Structural Comparison
The parent compound fexofenadine is a histamine H1 receptor antagonist with a Ki value of 10 nM . Both molecules share identical structural characteristics except for the substitution of hydrogen with deuterium at ten specific positions. This creates compounds with:
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Identical functional groups
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Nearly identical three-dimensional structures
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Similar chemical reactivity
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Different mass spectrometric properties
Current Research Developments
Research involving deuterated compounds like Fexofenadine D10 continues to expand in several directions:
Analytical Method Enhancement
Ongoing research focuses on improving the precision and sensitivity of analytical methods using deuterated internal standards. These advancements enable more accurate quantification of pharmaceuticals in complex biological matrices, supporting therapeutic drug monitoring and clinical pharmacology studies .
Metabolic Pathway Elucidation
Deuterium-labeled compounds provide valuable tools for tracking metabolic pathways and identifying metabolites. This research contributes to a deeper understanding of drug metabolism and potential drug-drug interactions.
Deuterated Therapeutics
While Fexofenadine D10 itself is used as a research tool rather than a therapeutic agent, the field of deuterated pharmaceuticals has been gaining significant attention. Deuterium incorporation can potentially enhance the stability and half-life of drugs, potentially leading to improved safety profiles and dosing regimens .
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